molecular formula C13H9BrClNO B141973 N-(4-Bromophenyl)-2-chloro-benzamide CAS No. 66569-05-9

N-(4-Bromophenyl)-2-chloro-benzamide

Cat. No. B141973
CAS RN: 66569-05-9
M. Wt: 310.57 g/mol
InChI Key: KQUDDBZEDXTSPT-UHFFFAOYSA-N
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Description

The compound "N-(4-Bromophenyl)-2-chloro-benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, providing insights into the chemical behavior and properties that may be relevant to "N-(4-Bromophenyl)-2-chloro-benzamide" .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of amines with acyl chlorides or anhydrides. For instance, the synthesis of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives and their metal complexes has been reported, which involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide followed by complexation with metal salts . Similarly, the synthesis of other benzamide derivatives has been achieved through various organic synthesis methods, as detailed in the papers .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structures of several benzamide derivatives. These studies reveal the molecular geometry, including bond lengths and angles, and the presence of intramolecular and intermolecular hydrogen bonding, which can influence the stability and reactivity of the compounds . For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide shows a strong intramolecular N-H...O hydrogen bond .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including interactions with metal ions to form complexes . The reactivity can also be influenced by the presence of substituents on the benzamide ring, which can affect the electron density and thus the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, can be inferred from spectroscopic data and computational studies. Infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy provide information on the functional groups and electronic structure of the compounds . Computational methods, such as density functional theory (DFT) calculations, help predict the molecular properties and reactivity . For example, the vibrational frequencies and chemical shifts calculated for 4-chloro-N-(2-methoxyphenyl)benzamidoxime are in strong agreement with experimental data .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Research in synthetic organic chemistry often focuses on the development of new methods for the synthesis of complex molecules, including various benzamide derivatives. These efforts are crucial for creating compounds with potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. For example, methodologies involving cross-coupling reactions or the use of reagents to introduce functional groups into aromatic systems could be relevant to synthesizing and modifying compounds like "N-(4-Bromophenyl)-2-chloro-benzamide" (Kondo & Murakami, 2001).

Supramolecular Chemistry

The study of supramolecular structures, such as those formed by benzene-1,3,5-tricarboxamides (BTAs), showcases the importance of understanding how benzamide derivatives can participate in the formation of complex molecular assemblies. These assemblies have applications in nanotechnology, polymer processing, and potentially in creating new materials with unique properties (Cantekin, de Greef, & Palmans, 2012).

Environmental Chemistry

Compounds structurally related to "N-(4-Bromophenyl)-2-chloro-benzamide" might also have relevance in environmental chemistry, particularly in the context of studying the persistence, degradation, and environmental impact of brominated organic compounds. Research on novel brominated flame retardants (NBFRs) and their occurrence in the environment can provide insights into the fate of such compounds and inform the development of more sustainable and less harmful chemicals (Zuiderveen, Slootweg, & de Boer, 2020).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “N-(4-Bromophenyl)-2-chloro-benzamide” are not mentioned in the literature, research into similar compounds suggests potential applications in antimicrobial and anticancer therapies .

properties

IUPAC Name

N-(4-bromophenyl)-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUDDBZEDXTSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278281
Record name N-(4-BROMOPHENYL)-2-CHLORO-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)-2-chloro-benzamide

CAS RN

66569-05-9
Record name 66569-05-9
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Record name N-(4-BROMOPHENYL)-2-CHLORO-BENZAMIDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMO-2-CHLOROBENZANILIDE
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